Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O8S and its molecular weight is 494.9. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The compound Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethoxyphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate and its derivatives have been extensively studied for their synthesis methods and potential applications in various fields. One such study outlined an efficient synthesis approach for creating metabolites related to ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate (TAK-603), demonstrating the versatility of these compounds in synthesizing diverse metabolites (Mizuno et al., 2006)(Mizuno et al., 2006). Furthermore, the synthesis and antibacterial evaluation of novel heterocyclic compounds containing a sulfonamido moiety underscore their potential as antibacterial agents, highlighting the broad applicability of these compounds in developing new pharmaceuticals (Azab et al., 2013)(Azab et al., 2013).
Pharmacological and Biological Activities
Another critical area of research is the investigation into the pharmacological and biological activities of these compounds. For instance, novel dihydropyridine analogs were synthesized and evaluated for their potent antioxidant properties, indicating the potential use of these compounds in treating oxidative stress-related diseases (Sudhana et al., 2019)(Sudhana et al., 2019). Additionally, the synthesis and pharmacological screening of pyrazolo[3,4-c]pyridazine derivatives for their effects on the central nervous system (Zabska et al., 1998)(Zabska et al., 1998), and the evaluation of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides for antibacterial activity and enzyme inhibition (Siddiqui et al., 2014)(Siddiqui et al., 2014), illustrate the broad spectrum of biological activities these compounds possess.
Molecular Structure and Mechanistic Insights
The study of molecular structures and mechanistic insights into the reactions of these compounds provides a foundational understanding of their chemical properties and potential applications. For example, the synthesis of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate via an unusual protocol and its crystal and molecular structure analysis offer detailed insights into the chemical behavior and stability of such compounds (Achutha et al., 2017)(Achutha et al., 2017).
Properties
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O8S/c1-4-31-21(26)20-18(12-19(25)24(23-20)15-8-6-5-7-14(15)22)32-33(27,28)13-9-10-16(29-2)17(11-13)30-3/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZYXZAROLXZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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